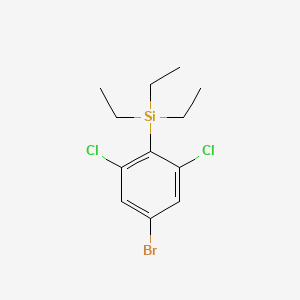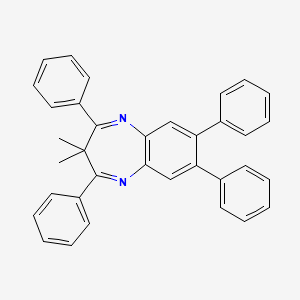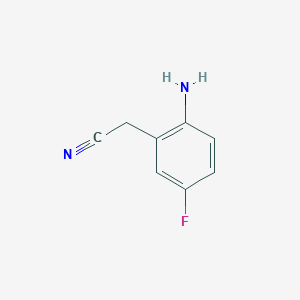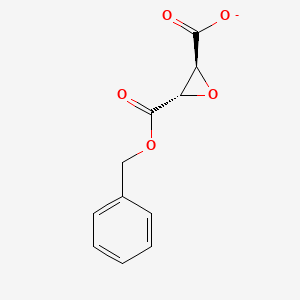
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate is a chiral epoxide compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxirane ring and a phenylmethoxycarbonyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of allylic alcohols using chiral catalysts. For instance, the Sharpless epoxidation method can be employed, where a chiral titanium-tartrate complex catalyzes the reaction in the presence of tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and enantioselectivity. This may include the use of continuous flow reactors to ensure precise control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating biochemical pathways.
Medicine: It is employed in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of fine chemicals and as a building block in the synthesis of polymers and other materials .
Mécanisme D'action
The mechanism of action of (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate: This stereoisomer differs in the configuration of the oxirane ring, leading to different reactivity and biological activity.
(2R,3R)-3-phenylmethoxycarbonyloxirane-2-carboxylate: Another stereoisomer with distinct properties and applications.
(2S,3S)-3-amino-2-hydroxybutanoic acid: A structurally related compound with an amino group instead of the phenylmethoxycarbonyl group
Uniqueness
The uniqueness of (2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in asymmetric synthesis and the development of chiral pharmaceuticals .
Propriétés
Numéro CAS |
646532-92-5 |
|---|---|
Formule moléculaire |
C11H9O5- |
Poids moléculaire |
221.19 g/mol |
Nom IUPAC |
(2S,3S)-3-phenylmethoxycarbonyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H10O5/c12-10(13)8-9(16-8)11(14)15-6-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)/p-1/t8-,9-/m0/s1 |
Clé InChI |
MSOZTSXXIISYMG-IUCAKERBSA-M |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H](O2)C(=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2C(O2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585229.png)
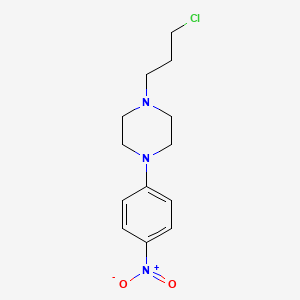
![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)

![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
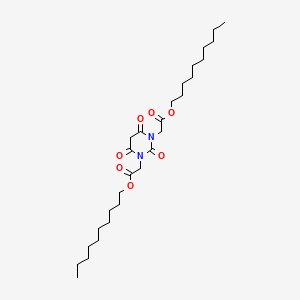


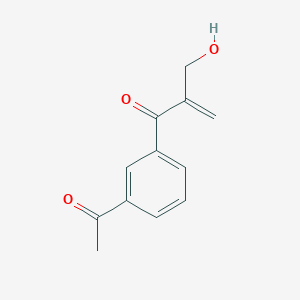
![Bis(2-{(E)-[(2-methylphenyl)imino]methyl}phenyl)mercury](/img/structure/B12585298.png)
